molecular formula C10H11BrF3NO2S B1346481 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide CAS No. 951884-67-6

3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide

Cat. No.: B1346481
CAS No.: 951884-67-6
M. Wt: 346.17 g/mol
InChI Key: RASKGVJGSUZJIE-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide follows International Union of Pure and Applied Chemistry guidelines for naming complex aromatic compounds with multiple substituents. The compound's full International Union of Pure and Applied Chemistry name clearly indicates the positioning of each functional group on the benzene ring system, with the bromine atom located at the 3-position and the trifluoromethyl group at the 5-position relative to the sulfonamide moiety. The propyl group attachment to the nitrogen atom of the sulfonamide functionality completes the structural description in the systematic name.

The molecular identification parameters for this compound are well-established in chemical databases and literature sources. The Chemical Abstracts Service registry number 951884-67-6 serves as the unique identifier for this specific molecular structure. The molecular formula C10H11BrF3NO2S accurately represents the atomic composition, indicating ten carbon atoms, eleven hydrogen atoms, one bromine atom, three fluorine atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom. The molecular weight of 346.17 grams per mole reflects the cumulative atomic masses of all constituent elements, with the heavy halogen atoms contributing significantly to the overall molecular mass.

Spectroscopic identification methods rely on the distinctive structural features of this compound. The Simplified Molecular Input Line Entry System notation CCCNS(=O)(=O)c1cc(Br)cc(c1)C(F)(F)F provides a linear representation of the molecular structure that can be used for database searches and computational analysis. The International Chemical Identifier string InChI=1S/C10H11BrF3NO2S/c1-2-3-15-18(16,17)9-5-7(10(12,13)14)4-8(11)6-9/h4-6,15H,2-3H2,1H3 offers a more detailed structural description that includes connectivity information and hydrogen positioning.

Properties

IUPAC Name

3-bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF3NO2S/c1-2-3-15-18(16,17)9-5-7(10(12,13)14)4-8(11)6-9/h4-6,15H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASKGVJGSUZJIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650519
Record name 3-Bromo-N-propyl-5-(trifluoromethyl)benzene-1-sulfonamide
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URL https://comptox.epa.gov/dashboard/DTXSID50650519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-67-6
Record name 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951884-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N-propyl-5-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride with propylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine . The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography to obtain high-purity products .

Mechanism of Action

The mechanism of action of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired biological effects .

Comparison with Similar Compounds

3-Bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide

  • Key Difference : The sulfonamide nitrogen is substituted with two propyl groups instead of one.

3-Bromo-N,5-dimethylbenzenesulfonamide (CAS: 1020252-91-8)

  • Key Differences :
    • Replacement of trifluoromethyl (CF₃) with methyl (CH₃) at the 5-position.
    • Methyl group instead of propyl on the sulfonamide nitrogen.
  • Impact: Reduced electron-withdrawing effects (CF₃ → CH₃), altering reactivity in electrophilic substitutions. Lower molecular weight (C₈H₁₀BrNO₂S vs. C₁₀H₁₁BrF₃NO₂S) may improve pharmacokinetic profiles .

Celecoxib (CAS: 169590-42-5)

  • Key Differences :
    • Pyrazole ring fused to the benzene ring.
    • Methylphenyl and trifluoromethyl groups instead of bromine.
  • Impact : Celecoxib is a COX-2 inhibitor, whereas the bromine substituent in the target compound may confer distinct biological activity, such as halogen bonding with protein targets .

Fluorinated Benzenesulfonamides

Complex fluorinated derivatives from the Pharos Project (e.g., [52026-59-2], [93819-97-7]) exhibit advanced fluorination patterns, including pentafluoroethyl and phosphonooxyethyl groups. These compounds demonstrate:

  • Enhanced thermal stability due to multiple fluorine atoms.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Position) Key Properties/Applications References
3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide C₁₀H₁₁BrF₃NO₂S Br (3), CF₃ (5), N-propyl Discontinued; halogen-bonding studies
3-Bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide C₁₃H₁₇BrF₃NO₂S Br (3), CF₃ (5), N,N-dipropyl High lipophilicity
Celecoxib C₁₇H₁₄F₃N₃O₂S CF₃ (3), methylphenyl-pyrazole COX-2 inhibitor
[52026-59-2] (Pharos Project) C₁₉H₁₄F₁₅NO₅S Pentafluoroethyl, triethoxysilylpropyl Surface-active applications

Research Findings and Implications

  • Halogen Bonding: The bromine atom in the target compound may facilitate interactions with biomolecular targets, a property less pronounced in non-halogenated analogs like Celecoxib .
  • Fluorination Effects : The trifluoromethyl group enhances metabolic stability compared to methyl-substituted analogs, though excessive fluorination (as in Pharos compounds) may limit bioavailability .

Notes

  • Discontinuation : The target compound is marked as discontinued by CymitQuimica, necessitating alternative synthesis routes or analogs for ongoing research .

Biological Activity

3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C₉H₉BrF₃NO₂S
  • CAS Number : 951884-67-6

This compound features a bromine atom and a trifluoromethyl group, which are significant for its biological activity.

The mechanism of action for sulfonamide derivatives often involves the inhibition of specific enzymes or receptors. Although detailed mechanisms for this compound are still being elucidated, it is hypothesized that it may interact with various biological pathways similar to other sulfonamides, potentially affecting cell signaling and proliferation.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit notable antimicrobial properties. For instance, studies have shown that certain benzenesulfonamide compounds demonstrate significant antibacterial activity against various pathogens:

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
4dE. coli6.72 mg/mL
4hS. aureus6.63 mg/mL
4aS. typhi6.67 mg/mL

These findings suggest that this compound may share similar antimicrobial efficacy, warranting further investigation into its spectrum of activity against clinically relevant strains .

Anti-inflammatory Activity

The anti-inflammatory potential of sulfonamides has been documented in various studies. In one case study, compounds similar to this compound were shown to inhibit carrageenan-induced rat paw edema significantly:

Time (h)% Inhibition
194.69%
289.66%
387.83%

These results highlight the compound's potential in managing inflammatory conditions .

Anticancer Activity

The anticancer properties of sulfonamides are also noteworthy. Research indicates that some derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds with structural similarities to this compound have been shown to affect cell viability in cancer cell lines significantly.

In vitro studies demonstrated that treated MCF-7 breast cancer cells exhibited a notable increase in lactate dehydrogenase (LDH) levels, indicating cell membrane damage and apoptosis initiation:

Treatment GroupLDH Levels (U/L)
Control85.35 ± 4.2
Treated521.77 ± 30.8

This suggests that the compound may exert cytotoxic effects on cancer cells .

Case Studies

Several case studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzenesulfonamides against resistant strains, demonstrating comparable effectiveness to standard antibiotics.
  • Anti-inflammatory Effects : Another study focused on the anti-inflammatory effects of sulfonamides in animal models, showing significant reductions in inflammation markers.
  • Cytotoxicity in Cancer Cells : Research on structurally similar compounds indicated their ability to induce apoptosis in multiple cancer cell lines, suggesting a promising avenue for anticancer drug development.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring. A bromo group and trifluoromethyl substituent are introduced via electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids ). The propylsulfonamide group is added through sulfonation followed by nucleophilic substitution with propylamine.
  • Optimization Strategies :

  • Use anhydrous conditions to minimize hydrolysis of intermediates.
  • Employ catalysts like Pd(PPh₃)₄ for efficient cross-coupling .
  • Monitor reaction progress via LC-MS or TLC to isolate intermediates and reduce side products.

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Workflow :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm; ≥98% purity is recommended for biological assays .
  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., deshielded protons near electron-withdrawing groups).
  • Mass Spectrometry : ESI-MS to confirm molecular weight (expected m/z: ~330–335 Da for [M+H]⁺) .
  • X-ray Crystallography : Single-crystal analysis using SHELX software to resolve bond angles and confirm stereochemistry .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Br, CF₃) influence the compound’s reactivity in medicinal chemistry applications?

  • Electronic Effects :

  • The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability .
  • Bromine acts as a leaving group in nucleophilic aromatic substitution (NAS), enabling further derivatization .
    • Case Study : Docking studies of similar sulfonamides show strong binding to microbial enzymes (e.g., leucyl-tRNA synthetase) via halogen bonding with Br/CF₃ groups .

Q. What strategies resolve contradictions in crystallographic data for sulfonamide derivatives?

  • Common Issues : Discrepancies in bond lengths or thermal parameters may arise from crystal packing or disorder.
  • Solutions :

  • Refine data using SHELXL with restraints for anisotropic displacement parameters .
  • Validate against computational models (DFT-optimized geometries) to identify outliers .
    • Example : In N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide, torsional angles were adjusted to 177.92° and −67.63° to match experimental data .

Q. How can AI-driven synthesis planning accelerate the development of analogs?

  • AI Tools : Platforms leveraging Pistachio, Reaxys, and BKMS_METABOLIC databases predict feasible routes for one-step modifications (e.g., replacing Br with -B(OH)₂ for cross-coupling) .
  • Outcome : High-accuracy predictions reduce trial-and-error synthesis; validated routes achieve >80% yield in optimized conditions .

Safety and Handling

  • Storage : Store at 0–6°C in sealed containers to prevent decomposition; hygroscopic intermediates require desiccants .
  • Hazards : Potential irritant (skin/eyes); use PPE and fume hoods during synthesis .

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